4-Bromobutan-2-one

Organic Synthesis Medicinal Chemistry Physicochemical Properties

4-Bromobutan-2-one (CAS 28509-46-8), also known as 4-bromo-2-butanone or 1-acetyl-2-bromoethane, is a bifunctional organic compound belonging to the class of γ-bromo ketones. Its molecular structure features a primary alkyl bromide group separated by a methylene bridge from a ketone carbonyl.

Molecular Formula C4H7BrO
Molecular Weight 151 g/mol
CAS No. 28509-46-8
Cat. No. B1281819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobutan-2-one
CAS28509-46-8
Molecular FormulaC4H7BrO
Molecular Weight151 g/mol
Structural Identifiers
SMILESCC(=O)CCBr
InChIInChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3
InChIKeyHVVXCLMUSGOZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobutan-2-one (CAS 28509-46-8) Scientific Procurement Guide: Properties and Identity


4-Bromobutan-2-one (CAS 28509-46-8), also known as 4-bromo-2-butanone or 1-acetyl-2-bromoethane, is a bifunctional organic compound belonging to the class of γ-bromo ketones. Its molecular structure features a primary alkyl bromide group separated by a methylene bridge from a ketone carbonyl [1]. This arrangement confers a unique electrophilic reactivity profile, making it a versatile intermediate in organic synthesis for pharmaceuticals and agrochemicals. Key computed descriptors include a molecular weight of 151.00 g/mol, an XLogP3-AA of 0.6, and a topological polar surface area of 17.1 Ų [1].

Why 4-Bromobutan-2-one Cannot Be Simply Swapped with Other Bromo- or Halo-Ketones


While several structural isomers and halogen analogs exist (e.g., 1-bromobutan-2-one, 3-bromobutan-2-one, 4-chlorobutan-2-one), their reactivity, physicochemical properties, and synthetic outcomes diverge significantly. The position of the halogen relative to the carbonyl group dictates the compound's electrophilicity and its propensity for specific reaction pathways, such as intramolecular cyclization versus intermolecular substitution [1]. Furthermore, differences in leaving-group ability (Br vs. Cl) and lipophilicity (LogP) directly impact reaction kinetics, yields, and purification workflows [2]. Substituting these compounds without rigorous validation risks altering reaction selectivity, reducing yields, and introducing unexpected byproducts, ultimately compromising the integrity of downstream chemical processes.

4-Bromobutan-2-one (28509-46-8) vs. Comparators: Quantitative Differentiation Evidence


Physicochemical Property Comparison: 4-Bromobutan-2-one vs. 4-Chlorobutan-2-one and 4-Iodobutan-2-one

4-Bromobutan-2-one exhibits distinct physicochemical properties compared to its chloro and iodo analogs. Its molecular weight (151.00 g/mol) is approximately 42% heavier than 4-chlorobutan-2-one (106.55 g/mol) and about 24% lighter than 4-iodobutan-2-one (198.00 g/mol) [1]. The computed XLogP3-AA value of 0.6 for 4-bromobutan-2-one is higher than that of 4-chlorobutan-2-one (0.5), indicating slightly greater lipophilicity [1]. These differences are critical for designing synthetic routes where molecular weight, volatility, and partition coefficient influence reaction conditions, purification strategies (e.g., extraction efficiency), and ultimately the final product's properties in medicinal chemistry campaigns.

Organic Synthesis Medicinal Chemistry Physicochemical Properties

Reactivity Differentiation: Leaving-Group Ability of Bromine vs. Chlorine in SN2 Displacement

The bromide leaving group in 4-bromobutan-2-one is significantly more reactive in nucleophilic substitution (SN2) reactions compared to the chloride in 4-chlorobutan-2-one. This is due to the weaker carbon-bromine bond (bond dissociation energy ≈ 285 kJ/mol) compared to the carbon-chlorine bond (≈ 327 kJ/mol) [1]. Consequently, reactions with nucleophiles are expected to proceed faster with the bromo compound, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields in syntheses where nucleophilic displacement is the key step [2].

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Conformational Flexibility: Rotatable Bond Count vs. 3-Bromobutan-2-one

4-Bromobutan-2-one possesses two rotatable bonds, whereas its isomer 3-bromobutan-2-one has only one [1]. This additional degree of rotational freedom in the γ-bromo ketone provides greater conformational flexibility, which can be advantageous for accessing specific binding conformations in biological targets or for facilitating intramolecular cyclization reactions (e.g., formation of five-membered rings) that are not accessible to the more sterically constrained α-bromo isomer.

Molecular Modeling Conformational Analysis Drug Design

Documented Synthetic Utility: Use as a Precursor in the Synthesis of Asperenone

4-Bromobutan-2-one has been specifically utilized as a key intermediate in the reported synthesis of asperenone, a polyene pigment produced by Aspergillus fungi . This application demonstrates the compound's value in constructing complex conjugated polyene systems, a task for which its γ-bromo ketone structure is uniquely suited due to its ability to participate in tandem nucleophilic substitution and carbonyl addition/condensation reactions. While quantitative yield data from the original synthetic procedure is not detailed in the accessible reference, the specific mention of this application underscores its established role in accessing a structurally challenging natural product scaffold.

Natural Product Synthesis Heterocyclic Chemistry Fungal Pigments

Broader Pharmaceutical Relevance: Precursor for Antiviral and Anticancer Agents

Patents and research literature indicate that 4-bromobutan-2-one serves as a valuable precursor for synthesizing compounds with antiviral and anticancer properties . Specifically, it is mentioned in the context of methods and intermediates for preparing therapeutic compounds, including those targeting Retroviridae viral infections (e.g., HIV) [1]. While these references do not provide direct head-to-head yield comparisons against other halo-ketones, they firmly establish the compound's recognized role and utility within medicinal chemistry workflows, justifying its procurement for research programs in these therapeutic areas.

Medicinal Chemistry Antiviral Agents Anticancer Agents

High-Impact Application Scenarios for 4-Bromobutan-2-one Based on Verified Evidence


Medicinal Chemistry: Synthesis of Antiviral and Anticancer Lead Compounds

Based on its documented use as a precursor in pharmaceutical patent literature, 4-Bromobutan-2-one is an ideal building block for medicinal chemists synthesizing libraries of novel antiviral (e.g., anti-HIV) and anticancer agents [1]. Its bifunctional electrophilic nature allows for rapid diversification through sequential nucleophilic substitution and carbonyl addition reactions, enabling efficient exploration of structure-activity relationships (SAR). The higher reactivity of the primary alkyl bromide (vs. chloride) facilitates efficient coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule.

Natural Product Synthesis: Construction of Polyene and Heterocyclic Frameworks

As evidenced by its role in the synthesis of the fungal pigment asperenone, 4-Bromobutan-2-one is a strategic intermediate for assembling complex polyunsaturated and heterocyclic natural product scaffolds . Its γ-bromo ketone structure is particularly well-suited for intramolecular cyclizations, such as the formation of five-membered oxygen or nitrogen heterocycles (e.g., tetrahydrofurans, pyrrolidines), a common motif in biologically active natural products. The two rotatable bonds provide the necessary conformational flexibility for these ring-closing events.

Chemical Biology: Development of Activity-Based Probes and Bioconjugates

The electrophilic bromide handle of 4-Bromobutan-2-one makes it a useful reagent for modifying biomolecules. The ketone group can be employed for subsequent chemoselective ligation (e.g., oxime or hydrazone formation) after the initial nucleophilic displacement of the bromide by a thiol or amine group on a peptide or protein. This dual-reactivity profile is advantageous for creating activity-based probes or bioconjugates where site-specific modification and a flexible linker are required [2].

Process Chemistry: Optimizing SN2 Displacement Reactions for Scale-Up

When an SN2 displacement is a critical step in a synthetic route, process chemists should prioritize 4-bromobutan-2-one over the corresponding 4-chlorobutan-2-one. The significantly weaker C-Br bond (≈285 kJ/mol vs. ≈327 kJ/mol for C-Cl) translates to faster reaction kinetics, which can lead to reduced cycle times, lower energy consumption (milder heating), and improved throughput in a manufacturing setting. This kinetic advantage often outweighs the potentially lower raw material cost of the chloro analog when considering total process efficiency [3].

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